3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazole derivative . Another approach includes the hydrogenation of pyrazolo[1,5-a]pyridines, followed by functionalization at the C(3) position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-efficient methods. The use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective for multigram scale synthesis
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Catalytic hydrogenation can be used to reduce double bonds within the compound.
Substitution: Various substituents can be introduced at different positions of the pyrazole and pyridine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fused heterocycles, such as:
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives
Uniqueness
What sets 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid apart is its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-10-11-3-2-7(9(12)13)4-8(6)11/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
FXBNEQBFDRQNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCN2N=C1)C(=O)O |
Origin of Product |
United States |
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